molecular formula C22H25FN4O3 B2944036 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 894039-17-9

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2944036
CAS No.: 894039-17-9
M. Wt: 412.465
InChI Key: JCAPUOFRIXJSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidin-3-yl scaffold linked to a 4-fluorophenyl group, combined with a 4-(2-methoxyphenyl)piperazine moiety via a carboxamide bridge. The pyrrolidinone ring introduces conformational rigidity, while the 2-methoxyphenyl and 4-fluorophenyl substituents contribute to receptor binding specificity.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-30-20-5-3-2-4-19(20)25-10-12-26(13-11-25)22(29)24-17-14-21(28)27(15-17)18-8-6-16(23)7-9-18/h2-9,17H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPUOFRIXJSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenylpyrrolidinone intermediate through a series of reactions involving the fluorination of aniline derivatives and subsequent cyclization. The piperazine derivative is then introduced through a coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. Solvent selection and purification steps, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Targeting

The following table compares key structural and functional attributes of the target compound with analogues from the evidence:

Compound Name / ID Core Structure Key Substituents Target Receptors (Ki/IC50) Pharmacological Effects Evidence ID
Target Compound Pyrrolidinone + piperazine-carboxamide 4-Fluorophenyl, 2-methoxyphenyl Inferred: 5-HT1A/D4 (structural similarity) Potential antipsychotic/antagonist -
p-MPPF (5-HT1A antagonist) Piperazine-carboxamide 2-Methoxyphenyl, p-fluorobenzamido 5-HT1A (Competitive antagonist) Blocks 5-HT1A autoreceptors, no intrinsic activity [5]
NRA0045 (D4/5-HT2A antagonist) Thiazole + pyrrolidine 4-Fluorophenyl, 4-oxobutyl D4.2 (Ki = 2.54 nM), 5-HT2A (Ki = 1.92 nM) Antagonizes methamphetamine-induced hyperactivity [6]
Compound 43 (Tetrahydronaphthalene) Tetrahydronaphthalene + piperazine 4-Fluorophenyl, 4-methylpiperazine Not specified Synthesized with 95.5% HPLC purity [1]
Compound 54 (Benzooxazinone) Benzooxazinone + piperazine-carboxamide 2-Fluoro-3-oxo, phenyl Not specified Synthetic intermediate with 60% yield [8]

Key Observations

Substituent Impact on Selectivity :

  • The 2-methoxyphenyl group (common in the target compound and p-MPPF) is critical for 5-HT1A receptor antagonism, as seen in p-MPPF’s ID50 of 3 mg/kg against 8-OH-DPAT-induced hypothermia .
  • 4-Fluorophenyl moieties (target compound and NRA0045) enhance binding to dopamine D4 receptors, with NRA0045 showing 91-fold selectivity for D4 over D2 receptors .

Scaffold Diversity: Pyrrolidinone (target compound) vs. thiazole (NRA0045): The pyrrolidinone’s rigidity may favor sustained receptor interactions, while NRA0045’s thiazole ring contributes to its nanomolar affinity for D4 receptors .

Carboxamide Linker :

  • The carboxamide bridge is a conserved pharmacophore across analogues (e.g., p-MPPF, NRA0045), facilitating hydrogen bonding with receptors. Modifications here (e.g., thiourea in ML267) can drastically alter potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.